1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine
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Overview
Description
The compound “1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine” is an organic compound containing a piperazine ring, which is a heterocyclic amine. The piperazine ring is substituted at one nitrogen atom by a prop-2-ynyl group and at the other nitrogen atom by a 2-(4-nitrophenoxy)ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Catalytic Properties and Mechanisms
A novel asymmetric di-Ni(II) system demonstrated highly efficient catalysis for phosphodiesterase activity, hinting at potential applications of related compounds in biomimetic catalysis and environmental remediation of phosphate esters (Dalton transactions, 2011). This research shows the utility of metal complexes with nitrogen-containing ligands, which could be relevant to the applications of 1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine if it can act as a ligand or participate in similar catalytic processes.
Environmental and Food Analysis
Antibodies have been widely used in assays for environmental and food research, targeting various compounds including phenoxyacetic acid herbicides and nitrofurans (Veterinarni Medicina, 2018). While not directly related, this research underscores the importance of detecting and analyzing nitro-containing organic compounds in environmental and food matrices, potentially relevant for the environmental fate or analytical applications of this compound.
Antimicrobial and Antitumor Activities
Research on pyridine derivatives has shown antitumor activity, highlighting the significance of structural moieties in medicinal chemistry (Journal of medicinal chemistry, 1992). Although the direct application of this compound in cancer treatment is not indicated, the structural investigation of similar compounds provides a foundation for future research into its potential bioactive properties.
Drug Discovery and Development
The development of HIV-1 non-nucleoside reverse transcriptase inhibitors from derivatives similar to this compound illustrates the compound's potential relevance in drug discovery (Journal of medicinal chemistry, 2005). This research area could benefit from the exploration of this compound as a precursor or scaffold in the synthesis of novel therapeutic agents.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-7-16-8-10-17(11-9-16)12-13-21-15-5-3-14(4-6-15)18(19)20/h1,3-6H,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBCNNKCFAJELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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